N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a synthetic small molecule featuring a tetrazole core substituted with a 3,4-dimethylphenyl group and linked via a methylene bridge to a 3,4-dimethoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-12-5-6-14(9-13(12)2)23-18(20-21-22-23)11-19-28(24,25)15-7-8-16(26-3)17(10-15)27-4/h5-10,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFSRTNCKJMMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The presence of the tetrazole ring and sulfonamide group contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.43 g/mol. The structural components include:
- Tetrazole Ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory effects.
- Dimethoxy Group : Enhances lipophilicity and potential bioavailability.
- Sulfonamide Group : Plays a crucial role in antibacterial activity by mimicking para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety inhibits enzymes involved in folate synthesis, leading to bacterial cell death.
- Binding Affinity : The tetrazole ring facilitates binding to various proteins, potentially modulating their functions and signaling pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Xanthine Oxidase Inhibitor | 0.031 | |
| Compound B | Antibacterial | 0.045 | |
| Compound C | Anti-inflammatory | 0.025 |
Case Studies
- Xanthine Oxidase Inhibition : A study demonstrated that derivatives with a tetrazole moiety exhibited significant inhibition of xanthine oxidase, an enzyme involved in uric acid production. The most potent derivative had an IC50 value of 0.031 μM, indicating strong potential for treating hyperuricemia .
- Antibacterial Properties : Another study highlighted the antibacterial activity of sulfonamide derivatives against various strains of bacteria. The compound showed promising results with an IC50 value of 0.045 μM against Staphylococcus aureus .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures exhibited anti-inflammatory properties by inhibiting the COX enzyme pathway, which is crucial in the inflammatory response .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
*Presumed molecular formula based on structural analysis; †Calculated molecular weight; ‡Formula inferred from structural description.
Key Observations
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., F, Cl): Compounds with 3,4-difluorophenyl (MW 464.4) or 3,4-dichlorophenyl (MW 423.3) substituents exhibit higher molecular weights and electronegativity compared to the dimethylphenyl group (MW ~434.5) in the target compound. These groups may enhance binding affinity to polar enzyme active sites but reduce solubility . Methoxy vs.
Chlorine and fluorine substituents () are common in drug design for their ability to modulate pharmacokinetics and resist oxidative metabolism.
Biological Activity Insights: While cytotoxicity data are unavailable for the target compound, analogs like N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide () demonstrate structure-activity relationships where dimethylphenyl and sulfonamide groups correlate with moderate cytotoxicity (e.g., plaque reduction at 55.3% in HEK cells) .
Q & A
Q. What are the established synthetic routes for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide, and what are the critical reaction conditions affecting yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the tetrazole ring : Cyclocondensation of 3,4-dimethylphenyl azide with nitriles under acidic conditions (e.g., HCl/NaN₃) .
Sulfonamide coupling : Reacting the tetrazole intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Critical Conditions :
- Temperature control (<50°C) to prevent decomposition of the sulfonyl chloride.
- Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility.
- Stoichiometric ratios (1:1.2 molar ratio of tetrazole to sulfonyl chloride for complete conversion).
- Yield Optimization : Pilot studies suggest yields range from 45–65%, with by-products arising from incomplete coupling or oxidation of the methoxy groups .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.1292) and rule out impurities .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DOE) to optimize the synthesis of this compound under resource-constrained conditions?
- Methodological Answer : DOE is critical for minimizing experimental runs while maximizing data quality:
Factor Selection : Key variables include reaction temperature, solvent polarity, and catalyst loading.
Response Surface Methodology (RSM) : A Central Composite Design (CCD) can model non-linear relationships between factors and yield .
- Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 30 | 60 | 45 |
| Solvent (DMF:Water) | 90:10 | 70:30 | 80:20 |
| Catalyst (mol%) | 5 | 15 | 10 |
- Outcome : Predicted yield improvement from 55% to 72% under optimized conditions .
Q. What strategies are effective in reconciling discrepancies between computational predictions (e.g., DFT) and experimental observations in the compound’s reactivity?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT/B3LYP/6-31G*) against experimental NMR/IR data to calibrate electronic structure accuracy .
- Step 2 : Analyze reaction pathways using quantum chemical calculations (e.g., Gibbs free energy barriers for sulfonamide bond formation) and compare with kinetic data from stopped-flow experiments .
- Case Study : Discrepancies in activation energy (ΔG‡) predictions (DFT: 28 kcal/mol vs. experimental: 32 kcal/mol) were resolved by incorporating solvent effects (SMD model) and entropy corrections .
Q. What advanced techniques are employed to study the sulfonamide-tetrazole pharmacophore interactions in biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between the compound and target enzymes (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Reveals conformational stability of the tetrazole-sulfonamide scaffold in protein binding pockets (e.g., 100 ns simulations in GROMACS) .
- Inhibitor Kinetics : Competitive inhibition assays (e.g., Lineweaver-Burk plots) to determine inhibition constants (Ki) and mechanism of action .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) that may reduce in vivo efficacy .
- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies (e.g., AUC₀–₂₄ calculations from plasma concentration-time curves) .
- Case Example : In vitro IC₅₀ of 1.2 μM against Staphylococcus aureus vs. in vivo ED₅₀ of 15 mg/kg. Discrepancy resolved by identifying rapid hepatic clearance via CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
